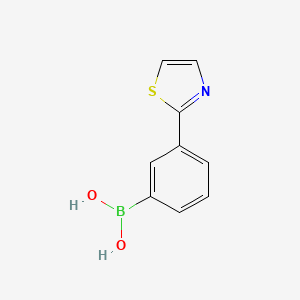
3-(1,3-Thiazol-2-yl)phenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Thiazol-2-yl)phenylboronic acid: is a compound that features a thiazole ring attached to a phenylboronic acid moiety. This compound is known for its versatility and is used as an intermediate in the synthesis of various biologically active compounds. The presence of both the thiazole and boronic acid groups makes it a valuable reagent in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Thiazol-2-yl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Acts as a probe for studying biological systems and interactions.
- Used in the synthesis of biologically active compounds with potential therapeutic applications .
Medicine:
- Investigated for its potential use in drug discovery and development.
- Serves as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
Wirkmechanismus
Target of Action
3-(1,3-Thiazol-2-yl)phenylboronic acid, also known as TpBA, is an essential intermediate in the synthesis of various biologically active compounds. It has been found to exhibit antimicrobial activity and has been used in the synthesis of compounds with antipromastigote activity . .
Mode of Action
. These activities suggest that the compound may interact with multiple targets, leading to a variety of biological effects.
Biochemical Pathways
, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death.
Result of Action
3-(1,3-Thiazol-2-yl)phenylboronic acid has been found to exhibit antimicrobial activity . In addition, one study found that a compound synthesized using 3-(1,3-Thiazol-2-yl)phenylboronic acid had significant antipromastigote activity . These results suggest that the compound’s action leads to the inhibition or death of certain microorganisms.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(1,3-Thiazol-2-yl)phenylboronic acid are not fully understood due to the limited research available. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules. For instance, they can form reversible covalent bonds with diols, a functional group found in many biological molecules . Thiazole derivatives have been reported to possess various biological activities such as anti-inflammatory, antiviral, and antimicrobial properties .
Cellular Effects
Thiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with cellular processes in bacteria .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, a functional group found in many biological molecules . This suggests that 3-(1,3-Thiazol-2-yl)phenylboronic acid may interact with biological molecules in a similar manner.
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, suggesting that 3-(1,3-Thiazol-2-yl)phenylboronic acid may be involved in similar interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of 3-(1,3-Thiazol-2-yl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,3-Thiazol-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The thiazole ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Thiazolyl)aminocarbonylphenylboronic acid
- Thiophene-2-boronic acid pinacol ester
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
Comparison:
- 3-(1,3-Thiazol-2-yl)phenylboronic acid is unique due to the presence of both the thiazole and boronic acid groups, which confer distinct reactivity and biological activity.
- 3-(2-Thiazolyl)aminocarbonylphenylboronic acid has a similar structure but with an additional aminocarbonyl group, which may alter its reactivity and applications .
- Thiophene-2-boronic acid pinacol ester contains a thiophene ring instead of a thiazole ring, leading to different chemical properties and uses .
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester features multiple boronic acid groups, making it suitable for different types of cross-coupling reactions .
Eigenschaften
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXUVJDDULYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
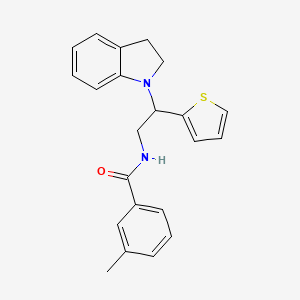
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2484110.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
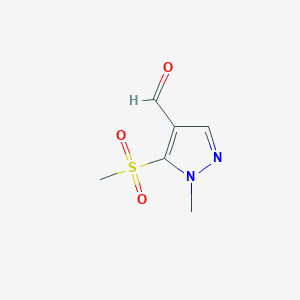
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2484114.png)
![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)
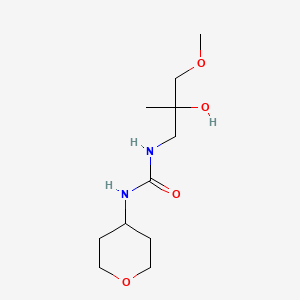
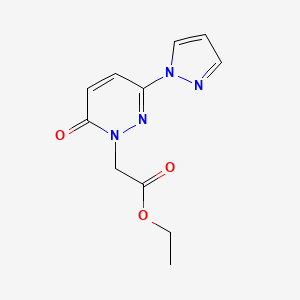
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)
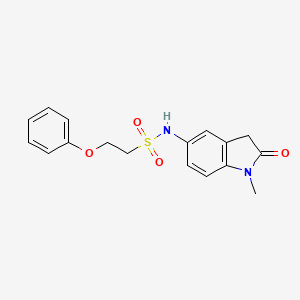
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)
